Home > Products > Screening Compounds P95487 > 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine -

4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine

Catalog Number: EVT-5848208
CAS Number:
Molecular Formula: C21H22N2O
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor with excellent kinase selectivity. [] It exhibits notable antiproliferative effects on SW620 and HeLa cells. [] Studies demonstrate its ability to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins. [] Additionally, Compound 8o possesses a favorable pharmacokinetic profile, including an oral bioavailability of 76.8%, and demonstrates significant in vivo antitumor efficacy without significant toxicity. []

2-Propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic acid (CI-996)

Compound Description: CI-996 is a nonpeptide angiotensin II (AII) receptor antagonist with high potency. [] It exhibits an IC50 of less than 1 nM, surpassing the potency of reference compounds EXP 3174 and DuP 532. [] CI-996 selectively targets the AT1 receptor, demonstrating no affinity for the AT2 receptor at concentrations up to 10 μM. [] It effectively inhibits AII-induced responses in a normotensive rat model, with an ED50 of 6 μg/kg per minute upon intravenous administration. [] In a renal hypertensive rat model, CI-996 (10 mg/kg dose) demonstrates comparable antihypertensive potency to DuP 753 and EXP 3174, causing a sustained decrease in blood pressure for over 24 hours in a dose-dependent manner (3-30 mg/kg). []

5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

Compound Description: PMO is an effective corrosion inhibitor for mild steel in a 1.0 M hydrochloric acid environment. [] Its inhibition efficiency (%IE) is positively correlated with its concentration but negatively correlated with temperature. [] At its highest concentration (0.005 M), PMO achieves a remarkable 95% inhibition efficiency. [] The mechanism of action involves PMO molecules strongly adsorbing onto the mild steel surface, forming a protective layer that isolates the metal from the corrosive hydrochloric acid solution. [] This adsorption process follows the Langmuir adsorption isotherm, suggesting chemo-physisorption as the dominant adsorption mechanism. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) exhibiting high potency and selectivity. [, ] It potentiates acetylcholine (ACh)-evoked currents in oocytes expressing α7 nAChRs, with an EC50 value of approximately 1 μM. [] Notably, at higher concentrations, A-867744 renders ACh-evoked currents nondecaying, unlike the type II α7 PAM TQS. [] A-867744 increases the potency, Hill slope, and maximal efficacy of ACh concentration responses. []

In rat hippocampal CA1 stratum radiatum interneurons and dentate gyrus granule cells, A-867744 (10 μM) enhances choline-evoked α7 currents, improves recovery from inhibition/desensitization, and increases spontaneous inhibitory postsynaptic current activity. [] While A-867744 doesn't displace [3H]methyllycaconitine binding to rat cortex α7* nAChRs, it uniquely displaces the binding of agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) with a Ki value of 23 nM. [] A-867744 does not impact agonist-evoked responses or [3H]A-585539 binding in an α7/5-HT3 chimera, suggesting an interaction site distinct from the α7 N terminus or M2-3 loop. [] Additionally, A-867744 lacks potentiating effects on 5-HT3A, α3β4, and α4β2 nAChRs. [] A-867744 exhibits an acceptable pharmacokinetic profile across species and achieves sufficient brain levels for α7 nAChR modulation. [] In a rodent sensory gating model, A-867744 effectively normalizes gating deficits. []

1-{p-Methyl-α-[4-(1H-pyrrol-1-yl)phenyl]benzyl}imidazole

Compound Description: This compound is a pyrrole analog of bifonazole, demonstrating potent antifungal activity against Candida albicans and Candida species. [] Its efficacy is comparable or even superior to bifonazole and ketoconazole in some cases, though slightly lower than miconazole. [] Replacing the imidazole moiety with other azoles generally retains some antifungal activity, while substituting the aromatic rings of the azole with heteroalicyclic rings abolishes the activity. []

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

Compound Description: This cinnamic-pyrrole hybrid compound exhibits enhanced antioxidant and anti-lipoxygenase activities compared to its pyrrole precursor. [] In silico calculations predict its oral bioavailability according to Lipinski’s rule of five. [] The compound holds potential as a lead compound for developing more effective multi-target anti-inflammatory agents. []

1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5)

Compound Description: SA-5 is a potential antidepressant that acts as a serotonin reuptake inhibitor (SERT). [] It demonstrates comparable in vitro serotonin uptake inhibition to the standard drug sertraline in a platelet model. [] In vivo studies using the unpredictable chronic mild stress (UCMS) protocol in mice show that SA-5 at 20 mg/kg significantly improves behavioral parameters associated with depression. []

1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP)

Compound Description: ETAP is a hybrid molecule containing both triazole and acetophenone moieties, demonstrating antidepressant-like effects in mice. [] In both the forced swimming test (FST) and tail suspension test (TST), ETAP (at doses of 1 mg/kg and above) shows significant antidepressant activity. [] This effect is likely mediated through its interaction with 5-HT2A/2C and 5-HT4 receptors, and its potential inhibition of monoamine oxidase A activity in the hippocampus. [] In silico analysis suggests ETAP can penetrate the central nervous system and exhibits low toxicity at high doses. []

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

Compound Description: This novel compound is synthesized via cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate in propionic acid. []

1-(2,5-dihydro-2-methyl-5-phenyl-1-(1,4,5-triphenyl-1H-imidazol-2-yl)-1H pyrrol-3-yl) ethanone derivatives

Compound Description: This group of compounds, synthesized using microwave irradiation, shows promising antimicrobial activity. [, ] Several derivatives exhibit moderate to high antibacterial potency against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some surpassing the standard drug ciprofloxacin. [, ] Most derivatives also demonstrate high antifungal activity against Candida albicans and Aspergillus niger, exceeding the efficacy of the standard drug fluconazole. [, ]

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: In this compound, the phenyl ring and the phenylene ring are aligned at 47.0 (1)° and 37.6 (1)°, respectively, with respect to the planar five-membered ring. [] The amino group acts as a hydrogen-bond donor to both the sulfonyl O atom of one molecule and the pyrazole N atom of another, leading to the formation of layers parallel to the bc plane. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a novel type II FLT3 kinase inhibitor designed based on the structure of ibrutinib. [] It demonstrates potent inhibition against FLT3-ITD mutant and other oncogenic mutations including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L. [] CHMFL-FLT3-213 effectively inhibits FLT3-ITD mediated signaling pathways, induces apoptosis, and arrests cell cycle progression in the G0/G1 phase. [] In vivo, it exhibits acceptable bioavailability (F = 19%) and significantly suppresses tumor growth in MV4-11 xenograft models (TGI = 97% at 15 mg/kg/day) without notable toxicity. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological properties compared to its predecessor, CJ-12,918. [] It demonstrates equipotent in vivo potency (ED50 = 4-9 mg/kg) to CJ-12,918 while exhibiting reduced lipophilicity and enhanced metabolic stability. [] These features contribute to fewer in vivo metabolites, improved bioavailability, and a safer toxicological profile. []

bis(4-(1H-pyrrol-1-yl)phenyl)methane (BPM) and 3,4-ethylenedioxythiophene (EDOT) Copolymer

Compound Description: This novel copolymer, synthesized electrochemically, exhibits electrochromic properties, transitioning between khaki, yellow-green, and midnight blue under different potentials. [] It boasts a reasonable optical contrast (10% at 422 nm, 5% at 1100 nm), fast switching time (2.6 s at 422 nm, 2.2 s at 1100 nm), and a smoother surface morphology compared to its respective homopolymers. [] These characteristics make it a promising material for electrochromic device fabrication. []

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

Compound Description: These novel compounds demonstrate potential antimicrobial activity. [] The triazenes are synthesized via coupling 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides. [] The 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives are synthesized through a novel pathway starting from p-phenylenediamine, reacting with triethyl orthoalkylates and hydrazine monohydrate, and finally refluxing in triethyl orthoalkylates. [] The methyl derivative's structure is confirmed by X-ray analysis. []

N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides

Compound Description: These compounds, synthesized from 2-methyl thiazole-4-acetic acid hydrazide and various oxazolones, exhibit significant antioxidant and moderate antibacterial activity. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) that is structurally distinct from fulvestrant but exhibits equivalent potency and preclinical pharmacology. [] AZD9496 emerged from a directed screen that identified the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a promising druglike ER ligand. [] Medicinal chemistry optimization, guided by crystal structures of ER-ligand complexes, resulted in AZD9496, which demonstrates high oral bioavailability across preclinical species. [] Currently, AZD9496 is under evaluation in phase I clinical trials for advanced estrogen receptor (ER)-positive breast cancer. []

Properties

Product Name

4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine

IUPAC Name

4-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]morpholine

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H22N2O/c1-17-7-12-21(18-5-3-2-4-6-18)23(17)20-10-8-19(9-11-20)22-13-15-24-16-14-22/h2-12H,13-16H2,1H3

InChI Key

VYVAGARMEDOEGF-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.